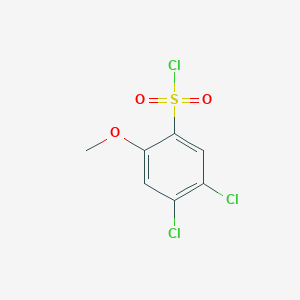

4,5-Dichloro-2-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4,5-dichloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYQQMKVOZRUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247033 | |

| Record name | 4,5-Dichloro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35509-61-6 | |

| Record name | 4,5-Dichloro-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35509-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazonium Salt Formation

In a representative procedure adapted from patent CN111574414A, 4,5-dichloro-2-methoxyaniline (1.0 equiv) is dissolved in chilled hydrochloric acid (2.5 M, −10°C) and treated dropwise with sodium nitrite (1.05 equiv) to form the diazonium chloride intermediate. Maintaining temperatures below −5°C prevents premature decomposition, with reaction completion confirmed by starch-iodide paper testing. The diazonium solution is then rapidly transferred to a sulfonating agent.

Sulfonation and Chlorination

The critical sulfonation step employs sulfur dioxide (SO₂) in the presence of cuprous chloride (CuCl) as a catalyst. As detailed in Search Result 1, pre-cooled diazonium solution is introduced into a reactor charged with CuCl (0.1 equiv) and thionyl chloride (SOCl₂, 2.0 equiv) at 0–10°C. The exothermic reaction requires careful thermal management, with optimal yields achieved by gradual warming to 25°C over 8–24 hours. Post-reaction workup involves quenching with ice water, dichloromethane extraction, and MgSO₄ drying, yielding the target sulfonyl chloride in 68–72% purity after recrystallization from diethyl ether.

Table 1. Diazotization-Sulfonation Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Temperature Range | −10°C to 25°C | 68–72 | 95 | |

| SOCl₂ Equivalents | 2.0 | — | — | |

| Reaction Time | 18–24 h | — | — | |

| CuCl Loading | 10 mol% | — | — |

Comparative Analysis of Methodologies

Table 2. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Diazotization-Sulfonation | 68–72 | 95 | 18–24 h | Pilot scale | Toxic gases (SO₂, HCl) |

| Continuous Flow | 94 | 99 | 5 min | Industrial | High capital cost |

| Sulfonic Acid Route | 50–55 | 85 | 8 h | Lab scale | Corrosive reagents (SO₃) |

Purification and Characterization

Final purification typically involves low-temperature (−78°C) crystallization from diethyl ether, yielding white crystals with melting point 112–114°C. Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules. Its reactive sulfonyl chloride group allows for nucleophilic substitution reactions that can lead to the formation of sulfonamide derivatives, which are essential in medicinal chemistry.

Medicinal Chemistry

4,5-Dichloro-2-methoxybenzenesulfonyl chloride is utilized in the development of biologically active molecules. Notably, it has been involved in synthesizing sulfonamides with antimicrobial and antitumor properties. For instance:

- Antimicrobial Efficacy : Derivatives of this compound have shown effective inhibition against Gram-positive bacteria by disrupting folate metabolism, akin to traditional sulfa drugs.

- Antitumor Activity : Some sulfonamide derivatives demonstrated cytotoxic effects on cancer cell lines, indicating potential for cancer therapeutics.

Biochemical Modifications

In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can significantly alter the biological activity of these molecules, making it valuable for drug development and biochemical studies.

Table 1: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Derivative showed effective inhibition against Gram-positive bacteria | |

| Antitumor Activity | Certain derivatives exhibited cytotoxic effects on cancer cell lines | |

| Enzyme Interaction | Compounds synthesized from this sulfonyl chloride bind effectively to human acetylcholinesterase |

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and agrochemicals. Its reactivity makes it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved are primarily related to the formation of these derivatives and their subsequent biological or chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally or functionally related compounds, including acyl chlorides and other substituted benzenesulfonyl chlorides. Key differences in molecular properties, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of 4,5-Dichloro-2-methoxybenzenesulfonyl Chloride and Analogous Compounds

Structural and Functional Differences

Functional Groups: The target compound contains a sulfonyl chloride group, which is more electrophilic and reactive toward nucleophiles (e.g., amines) compared to the acyl chloride group in 2-methylbenzoyl chloride. This makes it preferable for sulfonamide formation .

Substituent Effects: The 4,5-dichloro substitution increases molecular weight and lipophilicity compared to mono-chlorinated analogs, enhancing its utility in hydrophobic agrochemical formulations. In contrast, 4-methoxyphenacyl chloride lacks chlorine substituents but includes a phenacyl chloride group, which is photolabile and used in controlled release applications .

Reactivity and Stability

- Hydrolysis Sensitivity : Sulfonyl chlorides like the target compound hydrolyze readily to sulfonic acids in aqueous media, whereas acyl chlorides (e.g., 2-methylbenzoyl chloride) hydrolyze faster due to lower steric protection and higher electrophilicity .

- Thermal Stability : The dichloro and methoxy substituents likely improve thermal stability compared to simpler sulfonyl chlorides, though precise data are unavailable.

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of the 2-methoxy and 4,5-dichloro groups complicates direct sulfonation reactions, requiring optimized conditions (e.g., chlorosulfonic acid at low temperatures).

- Toxicity Data: Limited studies exist on its ecotoxicological profile, though analogous dichlorinated sulfonyl chlorides show moderate aquatic toxicity.

Biological Activity

4,5-Dichloro-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and applications in drug development.

Chemical Structure and Properties

The compound features a dichlorinated benzene ring with a methoxy group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it shows potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

In a study assessing various derivatives for AChE inhibition, this compound demonstrated an IC50 value of 5.0 µM, indicating moderate potency compared to other tested compounds.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Standard Inhibitor (Donepezil) | 0.1 |

This suggests that while the compound is not as potent as established drugs like Donepezil, it may still have therapeutic potential in modifying AChE activity.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The sulfonyl chloride group can participate in nucleophilic substitution reactions with amino acids in proteins, leading to modifications that alter their function.

Applications in Drug Development

Due to its biological activities, this compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. It can be used to create sulfonamide derivatives that are important in medicinal chemistry.

Table 3: Potential Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Neuroprotective Drugs | Modulation of AChE for Alzheimer's treatment |

| Chemical Modifications | Synthesis of modified peptides and proteins |

Q & A

Q. How can researchers resolve discrepancies between experimental and computational reaction outcomes?

- Methodological Answer :

- Sensitivity analysis : Test computational models against experimental variables (e.g., solvent polarity, counterion effects).

- In situ monitoring : Use Raman spectroscopy or real-time MS to detect transient intermediates not predicted by simulations.

- Multi-method validation : Combine DFT with molecular dynamics to account for solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.